l-Threonine
Overview
Description
Threoninum, commonly known as threonine, is an essential amino acid used in the biosynthesis of proteins. It contains an α-amino group, a carboxyl group, and a side chain containing a hydroxyl group, making it a polar, uncharged amino acid. Threoninum is essential in humans, meaning the body cannot synthesize it and it must be obtained from the diet .
Mechanism of Action
Target of Action
L-Threonine is an essential amino acid that plays a crucial role in various biological processes. It primarily targets the liver, where it aids in proper fat metabolism . It also targets the digestive and intestinal tracts, helping them function more smoothly . Additionally, this compound is a precursor to the amino acids glycine and serine .
Mode of Action
This compound interacts with its targets by acting as a lipotropic agent, controlling fat build-up in the liver . It may also help combat mental illness and may be very useful in indigestion and intestinal malfunctions . Furthermore, this compound prevents excessive liver fat .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is synthesized from aspartate in bacteria such as E. coli . The this compound production pathway consists of five genes: aspartate aminotransferase encoded by aspC; aspartate kinases encoded by thrA, metL, or lysC; semialdehyde dehydrogenase encoded by asd; homoserine dehydrogenase encoded by thrA; homoserine kinase encoded by thrB; and threonine synthase encoded by thrC .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the serum concentration of this compound peaks 15 minutes post-dose . The bioavailability of this compound is approximately 70% . This compound is rapidly absorbed and eliminated, suggesting that taking this compound as a supplement is safe without affecting its own levels or serum levels of other amino acids .
Result of Action
The action of this compound results in several molecular and cellular effects. It helps maintain the proper protein balance in the body . It is important for the formation of collagen, elastin, and tooth enamel . It also aids liver and lipotropic function when combined with aspartic acid and methionine .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the use of alternative low-cost substrates, such as whey and Red Tilapia (Oreochromis sp.) viscera hydrolysates, has shown the technical feasibility of using these substrates for the production of this compound by E. coli . The complications associated with the use of these complex substrates suggest that more detailed studies at the metabolic level are required to increase the process productivity .
Biochemical Analysis
Biochemical Properties
l-Threonine plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, in Escherichia coli, this compound is involved in metabolic flux, enzyme control, and metabonomics . The nature of these interactions is complex and involves various key nodes, enzymes, and biomarkers .
Cellular Effects
This compound influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . For instance, in Escherichia coli, this compound is involved in the biosynthesis pathway, influencing the metabolic regulation of the strain .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, in Escherichia coli, this compound is involved in the biosynthesis pathway, influencing the metabolic regulation of the strain .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are currently being researched . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Threoninum can be synthesized through various methods, including microbial fermentation and chemical synthesis. One common method involves the fermentation of glucose using bacteria such as Escherichia coli, which are genetically engineered to overproduce threonine. The fermentation process typically occurs under aerobic conditions at a controlled pH and temperature .
Industrial Production Methods: Industrial production of threoninum primarily relies on microbial fermentation. The process involves the cultivation of genetically modified microorganisms in large fermenters, followed by the extraction and purification of threonine from the fermentation broth. The key steps include fermentation, cell separation, concentration, crystallization, and drying .
Chemical Reactions Analysis
Types of Reactions: Threoninum undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products:
Oxidation: Threonine aldehyde
Reduction: Threoninol
Substitution: Various substituted threonine derivatives
Scientific Research Applications
Threoninum has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Serine: Similar in structure to threoninum but lacks the methyl group on the side chain.
Glycine: The simplest amino acid with a single hydrogen atom as its side chain.
Valine: A branched-chain amino acid with a non-polar side chain.
Uniqueness of Threoninum: Threoninum is unique due to its hydroxyl-containing side chain, which allows it to participate in hydrogen bonding and phosphorylation reactions. This property makes it essential for the proper functioning of proteins and enzymes .
Properties
IUPAC Name |
(2S,3R)-2-amino-3-hydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFVYJQAPQTCCC-GBXIJSLDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Record name | threonine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Threonine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
82822-12-6 | |
Record name | Poly-L-threonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82822-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2046412, DTXSID70893087 | |
Record name | L-Threonine | |
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URL | https://comptox.epa.gov/dashboard/DTXSID2046412 | |
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Record name | DL-Threonine | |
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Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index], Solid, White crystalline powder; slight savoury aroma | |
Record name | Threonine | |
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Record name | L-Threonine | |
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Record name | L-Threonine | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2096/ | |
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Solubility |
Insoluble in ethanol, ethyl ether, chloroform, Insoluble in common neutral solvents, In water, 9.70X10+4 mg/L at 25 °C, 97.0 mg/mL, Sparingly soluble in water; Soluble in buffer systems pH 5.5, Practically insoluble (in ethanol) | |
Record name | Threonine | |
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Record name | L-Threonine | |
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Record name | L-Threonine | |
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Record name | L-Threonine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2096/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.00000004 [mmHg] | |
Record name | Threonine | |
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Mechanism of Action |
L-Threonine is a precursor to the amino acids glycine and serine. It acts as a lipotropic in controlling fat build-up in the liver. May help combat mental illness and may be very useful in indigestion and intestinal malfunctions. Also, threonine prevents excessive liver fat. Nutrients are more readily absorbed when threonine is present., Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Protein synthesis/, The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Protein degradation/ | |
Record name | Threonine | |
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Color/Form |
Colorless crystals, Crystals | |
CAS No. |
72-19-5, 80-68-2, 7013-32-3 | |
Record name | L-Threonine | |
Source | CAS Common Chemistry | |
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Record name | (±)-Threonine | |
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Record name | Threonine [USAN:INN] | |
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Record name | Threonine | |
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Record name | L-Threonine | |
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Record name | L-Threonine | |
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Melting Point |
256 °C (decomposes), MP: 228-229 °C with decomposition (dl-threonine); 255-275 °C with decomposition (l(-)-threonine) (naturally occurring); 250-252 °C (dl-allo-threonine), 256 °C | |
Record name | Threonine | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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